N-(2-Nitrophenyl)piperidin-4-amine hydrochloride
Description
N-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 2-nitrophenyl substituent. The nitro group at the ortho position of the aromatic ring imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is typically synthesized via coupling reactions between nitro-substituted aryl halides and 4-aminopiperidine under weakly alkaline conditions, followed by salt formation with hydrochloric acid . Its hydrochloride salt form enhances stability and water solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N-(2-nitrophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDXXCNQMLMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-nitroaniline with piperidine under specific conditions. One common method includes the reduction of the nitro group to an amine, followed by the formation of the piperidine ring . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Palladium on carbon, lutidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of substituted piperidine derivatives .
Scientific Research Applications
N-(2-Nitrophenyl)piperidin-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Target Compound: N-(2-Nitrophenyl)piperidin-4-amine Hydrochloride
Similar Compounds:
- N-(4-Chloro-2-nitrophenyl)piperidin-4-amine: Synthesized similarly but involves 2-halo-5-chloro-nitrobenzene.
- 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine Hydrochloride : Requires additional steps for methoxy group introduction and N-methylation, reducing yield (53%) compared to the target compound .
- N-(4-Nitrobenzyl)piperidin-4-amine Dihydrochloride : Synthesized via nitrobenzyl substitution, differing in the attachment position (benzyl vs. phenyl), which alters reaction kinetics .
Structural and Functional Comparisons
Key Structural Features:
Functional Implications:
- Electron-Withdrawing Effects : The nitro group in the target compound reduces electron density on the piperidine nitrogen, lowering basicity compared to methoxy- or alkyl-substituted analogs .
Physical and Chemical Properties
- Melting Points : Piperidin-4-amine hydrochlorides generally exhibit high melting points (>200°C) due to ionic lattice stability. For example, a structurally related compound (N-benzylpiperidin-4-amine HCl) melts at 243–244°C .
- Solubility : The hydrochloride salt improves aqueous solubility. However, the nitro group's hydrophobicity may reduce solubility compared to methoxy-substituted analogs (e.g., 1-(3-methoxy-4-nitrophenyl) derivative) .
- Stability : Nitro groups are susceptible to reduction under acidic or reductive conditions, whereas chloro or methoxy substituents enhance stability .
Analytical Characterization
Biological Activity
N-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrophenyl group, giving it unique chemical properties. Its molecular formula is , indicating the presence of a hydrochloride salt that enhances its solubility in water, making it suitable for pharmaceutical applications.
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic activities. It has been shown to inhibit enzymes involved in pain pathways and inflammation, suggesting its potential as a therapeutic agent for conditions characterized by pain and swelling .
The compound's mechanism of action primarily involves its interaction with specific receptors in the central nervous system (CNS). Studies have demonstrated that it may modulate the activity of neurotransmitter receptors, which could elucidate its analgesic effects. The nitro group in its structure plays a crucial role in facilitating these interactions through nucleophilic substitution reactions.
3. Potential Applications in Neurology
Given its structural similarities to known psychoactive compounds, this compound has been explored for potential applications in treating neurological disorders. Preliminary studies suggest it may interact with neurotransmitter systems involved in mood regulation and pain perception .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-benzyl-N-(2-nitrophenyl)piperidin-4-amine | Analgesic properties | |
| N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | Analgesic and anesthetic effects | |
| 1-(2-Nitrophenyl)sulfonyl)piperidin-4-amine | Potential anti-inflammatory activity |
The unique nitrophenyl substitution on this compound enhances its biological activity compared to other piperidine derivatives, particularly regarding its ability to inhibit inflammatory pathways while maintaining favorable pharmacokinetic properties.
Case Studies
A case study conducted on the anti-inflammatory effects of this compound involved evaluating its efficacy in animal models of induced inflammation. The results indicated significant reductions in inflammatory markers and pain responses compared to control groups, highlighting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
